molecular formula C10H15ClN2O3 B2647014 5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride CAS No. 2344685-95-4

5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B2647014
CAS No.: 2344685-95-4
M. Wt: 246.69
InChI Key: QUYZZVFYKZUXDQ-UHFFFAOYSA-N
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Description

5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of isoxazole and pyridine, which are both important classes of heterocyclic compounds. This compound has garnered interest due to its potential biological activities and its role as a building block in synthetic chemistry.

Preparation Methods

The synthesis of 5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow techniques and advanced catalytic systems.

Chemical Reactions Analysis

5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It is known to act on the gamma-aminobutyric acid (GABA) system, particularly as an agonist at certain GABA receptor subtypes . This interaction modulates neurotransmission and can lead to various pharmacological effects, including sedative and anxiolytic properties .

Comparison with Similar Compounds

5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which differentiate it from these related compounds.

Properties

IUPAC Name

5-propan-2-yl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-6(2)12-4-3-8-7(5-12)9(10(13)14)11-15-8;/h6H,3-5H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYZZVFYKZUXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)C(=NO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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